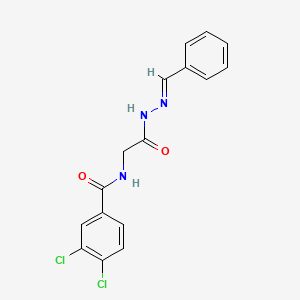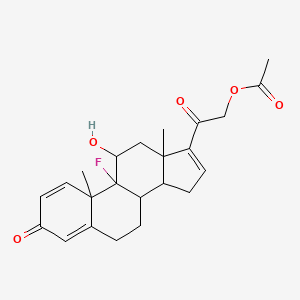
N'-(2-Hydroxy-3-methoxybenzylidene)stearohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is a chemical compound with the molecular formula C26H44N2O3 and a molecular weight of 432.652 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and octadecanohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is stirred for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert their effects. The specific pathways involved depend on the nature of the metal complex and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)DODECANOHYDRAZIDE
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)TETRADECANOHYDRAZIDE
- N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)HEXADECANOHYDRAZIDE
Uniqueness
N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for forming stable micelles. This makes it particularly useful in applications requiring amphiphilic properties, such as in the formulation of surfactants and emulsifiers .
Properties
Molecular Formula |
C26H44N2O3 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(29)28-27-22-23-19-18-20-24(31-2)26(23)30/h18-20,22,30H,3-17,21H2,1-2H3,(H,28,29)/b27-22+ |
InChI Key |
BBIIEJIGQZPQDX-HPNDGRJYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009436.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)
![[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12009454.png)




![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide](/img/structure/B12009487.png)




